Eicosasphinganine
Overview
Description
Eicosasphinganine, also known as eicosadihydrosphingosine, is a long-chain base sphingoid. It is a type of sphingolipid, which are essential components of cell membranes and play crucial roles in cell signaling and structure. This compound is characterized by its 20-carbon chain length, distinguishing it from other sphingoid bases like sphingosine and phytosphingosine .
Scientific Research Applications
Eicosasphinganine has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex sphingolipids.
Biology: Studied for its role in cell membrane structure and signaling.
Medicine: Investigated for its potential therapeutic effects in treating diseases related to sphingolipid metabolism.
Industry: Utilized in the production of bioactive compounds and as a component in cosmetic formulations
Future Directions
Mechanism of Action
Target of Action
Eicosasphinganine, also known as C20 sphinganine, is a type of sphingoid base . It is a metabolite in species like Mus musculus It is known to play a role in sphingolipid-related studies .
Mode of Action
Sphingolipids, the class of lipids to which this compound belongs, are known to play crucial roles in cellular processes such as differentiation, proliferation, and apoptosis .
Biochemical Pathways
This compound is involved in the sphingolipid metabolic pathway . Sphingolipids are essential components of cell membranes and have various biological functions, including signal transduction and cell recognition .
Result of Action
Sphingolipids, including this compound, are known to be involved in various cellular processes, including cell growth, differentiation, and apoptosis .
Biochemical Analysis
Biochemical Properties
Eicosasphinganine is a precursor of ceramide and sphingosine . It serves as a substrate for sphingosine kinases, which generate sphingosine-1-phosphate . This indicates that this compound interacts with enzymes such as sphingosine kinases, playing a crucial role in the synthesis of other important biomolecules .
Cellular Effects
This compound plays an important role in the regulation of central cellular processes, including cell growth, survival, and differentiation. It is involved in the complex interactions between transformed epithelial cells and the surrounding stromal cells, which are crucial for understanding tumor evolution, progression, and metastasis.
Molecular Mechanism
It is known that it is involved in the regulation of immunopathological processes, including inflammatory responses, chronic tissue remodeling, cancer, asthma, rheumatoid arthritis, and autoimmune disorders. This suggests that this compound may interact with various biomolecules and exert its effects at the molecular level.
Temporal Effects in Laboratory Settings
It is known that sphingolipids, including this compound, have a short half-life in the nervous system . This suggests that the effects of this compound may change over time in laboratory settings.
Dosage Effects in Animal Models
It is known that sphingolipids, including this compound, play significant roles in various physiological responses and pathological processes . Therefore, it is plausible that the effects of this compound may vary with different dosages in animal models.
Metabolic Pathways
This compound is involved in the sphingolipid metabolic pathway . It is synthesized in the endoplasmic reticulum and its metabolism is completed in the Golgi apparatus . The final content of this compound in the plasma membrane is defined by other cellular processes .
Transport and Distribution
It is known that sphingolipids, including this compound, are found predominantly in the outer layer of the plasma membrane of cells . This suggests that this compound may be transported and distributed within cells and tissues in a similar manner.
Subcellular Localization
It is known that sphingolipids, including this compound, are found predominantly in the outer layer of the plasma membrane of cells . This suggests that this compound may be localized in the plasma membrane of cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: Eicosasphinganine can be synthesized through several methods. One common approach involves the reduction of eicosasphingosine. The process typically includes the following steps:
Starting Material: Eicosasphingosine.
Reduction Reaction: The reduction of eicosasphingosine using hydrogen gas in the presence of a palladium catalyst to yield this compound.
Industrial Production Methods: Industrial production of this compound often involves biotechnological methods, including the fermentation of specific yeast or bacterial strains that can produce long-chain sphingoid bases. The fermentation process is optimized to enhance the yield of this compound, followed by extraction and purification steps .
Chemical Reactions Analysis
Types of Reactions: Eicosasphinganine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form eicosasphingosine.
Reduction: As mentioned earlier, eicosasphingosine can be reduced to form this compound.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogenation reactions.
Major Products Formed:
Oxidation: Eicosasphingosine.
Reduction: this compound.
Substitution: Various substituted derivatives of this compound.
Comparison with Similar Compounds
Sphingosine: An 18-carbon sphingoid base.
Phytosphingosine: A sphingoid base with an additional hydroxyl group.
Dihydrosphingosine: Similar to sphingosine but lacks a double bond in the long-chain base.
Comparison: Eicosasphinganine is unique due to its 20-carbon chain length, which imparts distinct biophysical properties compared to shorter-chain sphingoid bases like sphingosine and phytosphingosine. This longer chain length affects its incorporation into cell membranes and its interactions with other lipids and proteins .
This compound’s unique properties make it a valuable compound for research and industrial applications, particularly in the fields of biochemistry and pharmacology.
Properties
IUPAC Name |
(2S,3R)-2-aminoicosane-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H43NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)19(21)18-22/h19-20,22-23H,2-18,21H2,1H3/t19-,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMHYBVQZSPWSS-VQTJNVASSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(C(CO)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCC[C@H]([C@H](CO)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H43NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00469532 | |
Record name | eicosasphinganine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00469532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24006-62-0 | |
Record name | C20-Dihydrosphingosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24006-62-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | eicosasphinganine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00469532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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